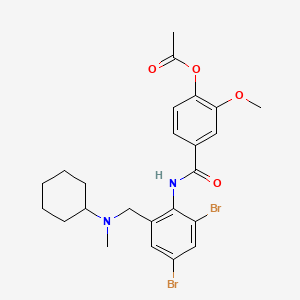
Brovanexine
概要
説明
ブロバネキシンは、ブロムヘキシン誘導体であり、主に呼吸器感染症治療のための製剤における抗菌薬の補助剤として使用されます . これは、呼吸器管液の産出量を増加させ、痰の粘度を低下させる能力で知られています .
製法
ブロバネキシン塩酸塩は、ブロムヘキシンを出発物質とする一連の化学反応により合成できます。 合成経路は一般的に、ブロムヘキシンのアセチル化、続いて所望の官能基を導入するためのさらなる化学的修飾を伴います . 工業生産方法は、収率と純度を最大化するために、温度、圧力、触媒の使用などの反応条件を最適化する可能性があります .
化学反応解析
ブロバネキシンは、以下を含むさまざまな化学反応を受けます。
酸化: ブロバネキシンは、使用される試薬と条件に応じて、さまざまな誘導体を形成するために酸化することができます。
還元: 還元反応は、ブロバネキシン中の官能基を修飾し、さまざまな生成物につながる可能性があります。
置換: ブロバネキシンは、ある官能基が別の官能基に置き換わる置換反応を受ける可能性があります。これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒が含まれます.
科学研究の応用
ブロバネキシンは、幅広い科学研究の応用を有しています。
化学: さまざまな化学反応や条件の影響を研究するためのモデル化合物として使用されます。
生物学: 動物モデルにおける呼吸器管液と粘液分泌に対する影響について調査されています.
準備方法
Brovanexine hydrochloride can be synthesized through a series of chemical reactions involving bromhexine as a starting material. The synthetic route typically involves the acetylation of bromhexine followed by further chemical modifications to introduce the desired functional groups . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
化学反応の分析
Brovanexine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different products.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
科学的研究の応用
Brovanexine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the effects of various chemical reactions and conditions.
Biology: Investigated for its effects on respiratory tract fluid and mucus secretion in animal models.
Industry: Utilized in the formulation of pharmaceutical products aimed at improving respiratory health.
作用機序
ブロバネキシンの作用機序は、粘液溶解作用を伴い、呼吸器の粘液を分解し、粘度を低下させるのに役立ちます . これは、粘液蛋白質中のジスルフィド結合を破壊することで達成され、粘液の厚さを減らし、気道のクリアランスを助けます . 関連する分子標的と経路には、粘液分泌の調節と粘液線毛輸送の強化が含まれます .
類似化合物の比較
ブロバネキシンは、ブロムヘキシンやアンブロキソールなどの他の粘液溶解剤に似ています。 これは、その特定の化学構造とその呼吸器管液の産出量を大幅に増加させる能力において独特です . 類似する化合物には、次のものがあります。
ブロムヘキシン: ブロバネキシンの前駆体であり、同様の粘液溶解作用があります。
アンブロキソール: 化学構造と作用機序がわずかに異なる別の粘液溶解剤です。
N-アセチルシステイン: 粘液蛋白質中のジスルフィド結合を破壊することで作用する粘液溶解剤です.
類似化合物との比較
Brovanexine is similar to other mucolytic agents like bromhexine and ambroxol. it is unique in its specific chemical structure and its ability to significantly increase the output volume of respiratory tract fluid . Similar compounds include:
Bromhexine: A precursor to this compound with similar mucolytic properties.
Ambroxol: Another mucolytic agent with a slightly different chemical structure and mechanism of action.
N-acetylcysteine: A mucolytic agent that works by breaking disulfide bonds in mucus proteins.
This compound’s uniqueness lies in its specific chemical modifications that enhance its mucolytic effects and its potential use as an adjunct to antibacterials .
特性
CAS番号 |
54340-61-3 |
|---|---|
分子式 |
C24H28Br2N2O4 |
分子量 |
568.3 g/mol |
IUPAC名 |
[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H28Br2N2O4/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19/h9-13,19H,4-8,14H2,1-3H3,(H,27,30) |
InChIキー |
DQTRREPKGJIABH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC |
外観 |
Solid powder |
| 54340-61-3 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
54340-60-2 (mono-hydrochloride) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Bronquimucil brovanexine brovanexine monohydrochloride UR 389 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


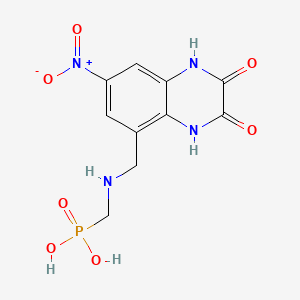


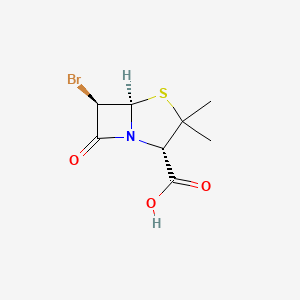


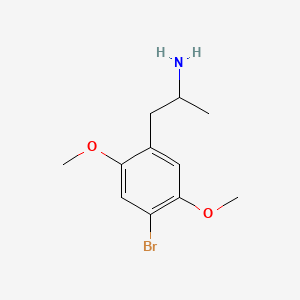
![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)



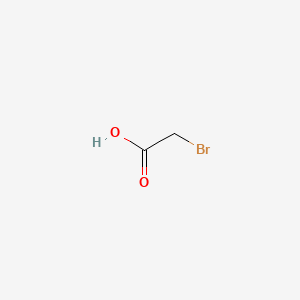
![2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1667880.png)

